3-Bromo-1-phenylpyridin-2(1H)-one
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Overview
Description
3-Bromo-1-phenylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position of the pyridine ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-phenylpyridin-2(1H)-one typically involves the bromination of 1-phenylpyridin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-phenylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby inhibiting their activity. The bromine atom and phenyl group contribute to its binding affinity and specificity. The molecular pathways involved can vary, but often include interactions with key amino acid residues in the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-Bromopyridine: Bromine atom at the second position of the pyridine ring.
3-Bromopyridine: Lacks the phenyl group attached to the nitrogen atom.
Uniqueness
3-Bromo-1-phenylpyridin-2(1H)-one is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-1-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYQNJWYPVUSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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